molecular formula C8H14O B009835 Oct-7-enal CAS No. 21573-31-9

Oct-7-enal

Cat. No. B009835
CAS RN: 21573-31-9
M. Wt: 126.2 g/mol
InChI Key: LIINGNMKNRSOGW-UHFFFAOYSA-N
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Patent
US04510331

Procedure details

A 100 ml autoclave with a magnetic stirrer was charged with 0.5 g of a Raney nickel catalyst (nickel content 53 weight %), 4 g of 7-octen-1-al, 20 g of ethanol, 4 g of water and 12 g of ammonia. Hydrogen was introduced into the autoclave at room temperature to 30 atmospheres. While maintaining the inside temperature at 35° C., the reaction was carried out with stirring. Approximately the theoretical amount of hydrogen was absorbed in 7 hours, when the reaction was stopped. The unreacted hydrogen and ammonia were released, and the liquid reaction mixture was analyzed by gas chromatography. It was revealed that the yield of 7-octenamine was 3.0 g (76% based on the charged 7-octen-1-al). As a byproduct, 0.4 g of the condensation product (Schiff base) of 7-octenamine with 7-octen-1-al was found and, when treated with diluted hydrochloric acid, yielded 7-octenamine hydrochloride and 7-octen-1-al; the 7 -octen-1-al forming the organic layer was separated and the aqueous layer was made basic with sodium hydroxide to give 0.2 g of 7-octenamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 g
Type
solvent
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
condensation product
Quantity
0.4 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].N.[H][H].[CH2:13]([NH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20].[ClH:22]>[Ni].O.C(O)C>[ClH:22].[CH2:13]([NH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20].[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8] |f:8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(CCCCCC=C)=O
Name
Quantity
12 g
Type
reactant
Smiles
N
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
4 g
Type
solvent
Smiles
O
Name
Quantity
20 g
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC=C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC=C)=O
Step Six
Name
condensation product
Quantity
0.4 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC=C)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Approximately the theoretical amount of hydrogen was absorbed in 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCCCCC=C)N
Name
Type
product
Smiles
C(CCCCCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04510331

Procedure details

A 100 ml autoclave with a magnetic stirrer was charged with 0.5 g of a Raney nickel catalyst (nickel content 53 weight %), 4 g of 7-octen-1-al, 20 g of ethanol, 4 g of water and 12 g of ammonia. Hydrogen was introduced into the autoclave at room temperature to 30 atmospheres. While maintaining the inside temperature at 35° C., the reaction was carried out with stirring. Approximately the theoretical amount of hydrogen was absorbed in 7 hours, when the reaction was stopped. The unreacted hydrogen and ammonia were released, and the liquid reaction mixture was analyzed by gas chromatography. It was revealed that the yield of 7-octenamine was 3.0 g (76% based on the charged 7-octen-1-al). As a byproduct, 0.4 g of the condensation product (Schiff base) of 7-octenamine with 7-octen-1-al was found and, when treated with diluted hydrochloric acid, yielded 7-octenamine hydrochloride and 7-octen-1-al; the 7 -octen-1-al forming the organic layer was separated and the aqueous layer was made basic with sodium hydroxide to give 0.2 g of 7-octenamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two
Name
Quantity
4 g
Type
solvent
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
condensation product
Quantity
0.4 g
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8].N.[H][H].[CH2:13]([NH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20].[ClH:22]>[Ni].O.C(O)C>[ClH:22].[CH2:13]([NH2:21])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH:19]=[CH2:20].[CH:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8] |f:8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(CCCCCC=C)=O
Name
Quantity
12 g
Type
reactant
Smiles
N
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
4 g
Type
solvent
Smiles
O
Name
Quantity
20 g
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC=C)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC=C)=O
Step Six
Name
condensation product
Quantity
0.4 g
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC=C)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCC=C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Approximately the theoretical amount of hydrogen was absorbed in 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
the liquid reaction mixture

Outcomes

Product
Name
Type
product
Smiles
Cl.C(CCCCCC=C)N
Name
Type
product
Smiles
C(CCCCCC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.